methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate
Description
Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate is a heterocyclic compound featuring an indazole core substituted with a carbonochloridoyl group (ClC=O) at the 1-position and a methyl ester (COOCH₃) at the 4-position. Its molecular formula is C₁₀H₇ClN₂O₃, with a molecular weight of 238.63 g/mol (calculated).
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl 1-carbonochloridoylindazole-4-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-9(14)6-3-2-4-8-7(6)5-12-13(8)10(11)15/h2-5H,1H3 |
InChI Key |
WGCPZTGQRMVCTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=NN(C2=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Silver(I)-Mediated Intramolecular Oxidative C–H Amination
A modern and efficient approach to constructing the 1H-indazole nucleus utilizes silver(I)-mediated intramolecular oxidative C–H amination. This method enables the formation of various 1H-indazoles with diverse substituents, including esters at the 3- or 4-positions, under mild conditions.
Procedure Summary : Aryl hydrazones are reacted with silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf2) and copper(II) acetate in 1,2-dichloroethane at 80 °C for 24 hours under atmospheric conditions. The reaction proceeds via a single electron transfer (SET) mechanism, facilitating intramolecular C–H amination to form the indazole ring.
Advantages : This method is highly regioselective, tolerates various functional groups (amide, ketone, ester, olefin, aryl, trifluoromethyl), and avoids harsh reaction conditions. It is suitable for medicinal chemistry applications due to its broad substrate scope and efficiency.
Annulation Reaction Using 2-Fluoro-4-bromobenzaldehyde and Methylhydrazine
An alternative synthetic route involves the annulation of 2-fluoro-4-bromobenzaldehyde with methylhydrazine to directly produce 6-bromo-1-methylindazole. This method is particularly useful for synthesizing 1-methyl-substituted indazoles without generating positional isomers.
Reaction Conditions : The annulation is performed under controlled conditions that favor cyclization and methyl substitution at the nitrogen-1 position, yielding the indazole core with high regioselectivity and purity (up to 85% yield).
Significance : This approach circumvents the common problem of isomer formation encountered in traditional alkylation of preformed indazoles, improving downstream purification and industrial scalability.
Functional Group Transformations to Obtain Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate
Conversion to Carbonochloridoyl (Acid Chloride) Derivative
The transformation of the methyl ester or carboxylic acid group into the carbonochloridoyl (acid chloride) functionality involves chlorination reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
Typical Procedure : The methyl ester or acid is treated with thionyl chloride under reflux, converting the carboxyl group into the corresponding acid chloride. This step requires anhydrous conditions and is followed by purification to isolate methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate.
Note on Stability : Acid chlorides are typically reactive intermediates and must be handled under inert atmosphere to prevent hydrolysis.
Comparative Summary of Preparation Methods
Research Findings and Industrial Relevance
The silver(I)-mediated method has been validated for synthesizing various 1H-indazole derivatives with ester groups, demonstrating its applicability in medicinal chemistry for generating complex molecules with high purity.
The annulation and methylation method described in patent US20220235010A1 offers a scalable and industrially feasible route to 1-methyl-1H-indazole carboxylates with improved purity by eliminating isomer formation, which is crucial for pharmaceutical intermediate production.
The conversion to the acid chloride derivative is a standard procedure in organic synthesis, enabling further derivatization or coupling reactions essential for drug development pipelines.
Chemical Reactions Analysis
Types of Reactions
Methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonochloridoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl1-(carbonochloridoyl)-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
The reactivity and applications of indazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity: The target compound’s carbonochloridoyl group confers superior electrophilicity compared to esters or ethers in analogues, enabling reactions with amines or alcohols to form amides/esters. However, this also necessitates stringent handling due to moisture sensitivity .
Positional Effects : Substitutions at the 3-position (e.g., ) versus the 4-position alter electronic distribution, impacting solubility and binding affinity in biological systems.
Steric and Electronic Modifications : Bulky groups like pyridin-4-ylmethyl () or benzyloxy () reduce reactivity but enhance target specificity in enzyme inhibition.
Physicochemical Properties
- NMR Shifts: The methyl ester resonance in the target compound is expected near δ 4.06 ppm (similar to ), while the carbonochloridoyl group may deshield adjacent protons, causing upfield/downfield shifts depending on proximity. Aromatic protons in indazole derivatives typically resonate between δ 7.0–9.0 ppm (e.g., : δ 7.37–8.79 ppm).
Solubility : The acyl chloride group reduces aqueous solubility compared to esters or carboxylic acids (e.g., ’s 7-chloro-3-methyl-1H-indole-2-carboxylic acid).
Biological Activity
Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate is a compound belonging to the indazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate can be synthesized through various methods, including nucleophilic substitution reactions involving indazole derivatives. The structural integrity of the compound is crucial for its biological activity. The indazole core is known for its planar structure, which facilitates interactions with biological targets.
Biological Activity Overview
The biological activities of methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate include:
- Antimicrobial Activity : Indazole derivatives have shown significant antimicrobial properties, particularly against fungal strains such as Candida albicans and Candida glabrata. Studies indicate that compounds with carboxylate groups exhibit enhanced activity against these pathogens. For instance, derivatives with methyl ester or carboxylic acid functionalities demonstrated minimum inhibitory concentrations (MIC) ranging from 3.807 mM to 15.227 mM against C. albicans and C. glabrata .
- Anticancer Potential : Indazoles are recognized for their anticancer properties, functioning as inhibitors of various cancer cell lines. The incorporation of different substituents on the indazole ring can modulate its efficacy against specific cancer types. For example, some indazole derivatives have been reported to act as inhibitors of HIV protease and exhibit antitumor activity .
- Anti-inflammatory Effects : Research has indicated that certain indazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Antifungal Activity Study
A study focused on the antifungal activity of various indazole derivatives, including methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate, revealed promising results:
| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) | Activity Level |
|---|---|---|---|
| 3a | 3.807 | 15.227 | Moderate |
| 3c | 15.227 | 10.000 | Weak |
| 3j | 10.000 | Resistant | Strong |
These findings suggest that modifications to the indazole structure can significantly influence antifungal potency .
Anticancer Activity Evaluation
In another study evaluating the anticancer potential of indazole derivatives, methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 25 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 20 | Inhibition of proliferation |
The compound exhibited notable cytotoxicity across different cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at the carbonyl position and variations in substituents on the indazole ring can enhance biological activity. For instance:
- Substituent Variations : The presence of electron-withdrawing groups increases potency against microbial targets.
- Ring Modifications : Altering the nitrogen positioning within the indazole framework affects binding affinity to biological receptors.
Q & A
Basic: What are the established synthetic routes for methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or multi-step reactions starting from indazole precursors. For example:
- Step 1 : Functionalization of the indazole core via nitration or cyclization (e.g., using acetic acid reflux conditions as in ).
- Step 2 : Introduction of the carbonochloridoyl group via acyl chloride formation, possibly using thionyl chloride or phosphorus oxychloride.
- Step 3 : Esterification at the 4-position using methyl halides or methanol under acidic conditions.
Purification often employs recrystallization (e.g., DMF/acetic acid mixtures) or chromatography .
Advanced: How to optimize reaction conditions when synthesizing this compound under low-yield scenarios?
Methodological Answer:
Critical variables include:
- Temperature : Reflux in acetic acid (110–120°C) improves cyclization efficiency .
- Catalysts : Sodium acetate as a base enhances nucleophilic substitution kinetics .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step syntheses .
- Purification : Gradient chromatography (silica gel, hexane/ethyl acetate) resolves byproducts. Documented yield discrepancies may arise from incomplete acyl chloride formation—monitor via FTIR for C=O and Cl signatures .
Basic: Which spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR : and NMR identify substituent positions (e.g., methyl ester at δ 3.9–4.1 ppm, indazole protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H-N motifs) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHClNO) .
Advanced: How to address spectral data discrepancies between computational and experimental results?
Methodological Answer:
- Solvent effects : Simulate NMR shifts using COSMO-RS models to account for solvent polarity .
- Tautomerism : Investigate pH-dependent equilibria (e.g., indazole N-H vs. acyl chloride reactivity) using - HMBC .
- Crystallographic validation : Compare experimental X-ray data (e.g., torsion angles in ) with DFT-optimized geometries .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Pharmaceutical intermediate : Serves as a precursor for bioactive indazole derivatives (e.g., kinase inhibitors) .
- Enzyme interaction studies : The carbonochloridoyl group enables covalent binding to serine hydrolases or proteases, mimicking acyl-enzyme intermediates .
Advanced: How to design assays for evaluating its covalent binding to biological targets?
Methodological Answer:
- Kinetic assays : Use stopped-flow spectroscopy to monitor acyl-enzyme formation (e.g., with trypsin or chymotrypsin).
- Mass spectrometry : Detect covalent adducts via intact protein MS after incubation .
- Competitive inhibition : Compare IC values with reversible inhibitors to confirm irreversible binding .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential HCl release from acyl chloride hydrolysis.
- Storage : Anhydrous conditions (desiccator) to prevent moisture-induced degradation .
Advanced: How to mitigate stability issues during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon to minimize hydrolysis.
- Stabilizers : Add molecular sieves (3Å) to containers to absorb moisture.
- Monitoring : Regular FTIR checks for C=O (1730 cm) and Cl (750 cm) integrity .
Basic: What computational tools aid in predicting its reactivity?
Methodological Answer:
- DFT calculations : Gaussian or ORCA software to model electrophilicity of the carbonochloridoyl group.
- Molecular docking : AutoDock Vina predicts binding poses with target enzymes (e.g., xanthine oxidase) .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay standardization : Control buffer pH (e.g., Tris vs. phosphate) and ionic strength.
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Compare results with methyl 3-iodo-1-methyl-indazole derivatives to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
